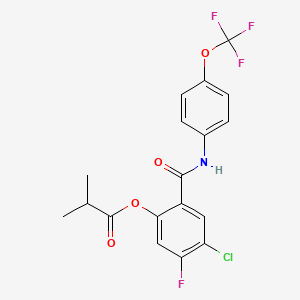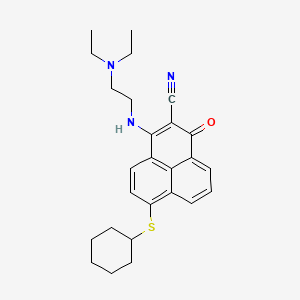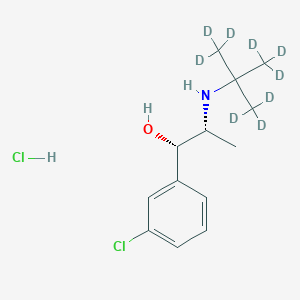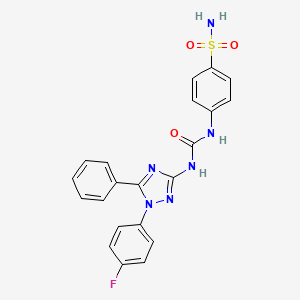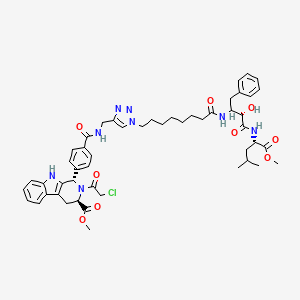
PROTAC GPX4 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC GPX4 degrader-2, also known as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to degrade glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. This compound induces the accumulation of lipid peroxides and mitochondrial depolarization, subsequently triggering ferroptosis, a form of regulated cell death .
準備方法
The synthesis of PROTAC GPX4 degrader-2 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for GPX4 with a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the GPX4 ligand: This step involves synthesizing a molecule that can specifically bind to GPX4.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase.
Linking the two ligands: The final step involves linking the GPX4 ligand and the E3 ligase ligand through a chemical linker to form the PROTAC molecule
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their assembly into the final PROTAC molecule.
化学反応の分析
PROTAC GPX4 degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can induce the oxidation of lipid molecules, leading to the formation of lipid peroxides.
Reduction: The GPX4 enzyme typically reduces lipid hydroperoxides to their corresponding alcohols, but in the presence of this compound, this reduction is inhibited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are lipid peroxides and other oxidative stress markers.
科学的研究の応用
PROTAC GPX4 degrader-2 has several scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and lipid peroxidation.
Biology: It helps in understanding the role of GPX4 in cellular processes and ferroptosis.
Medicine: It is being investigated for its potential in cancer therapy, particularly in inducing ferroptosis in cancer cells.
Industry: While its industrial applications are limited, it is used in the development of new therapeutic strategies and drug discovery .
作用機序
The mechanism of action of PROTAC GPX4 degrader-2 involves the recruitment of an E3 ubiquitin ligase to GPX4, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. This degradation inhibits the enzyme’s ability to reduce lipid hydroperoxides, resulting in the accumulation of lipid peroxides and the induction of ferroptosis .
類似化合物との比較
PROTAC GPX4 degrader-2 is unique in its ability to specifically target and degrade GPX4. Similar compounds include:
PROTAC GPX4 degrader-1: Another PROTAC designed to degrade GPX4, but with different ligands and linkers.
RSL3: A covalent inhibitor of GPX4 that induces ferroptosis by inhibiting the enzyme’s activity without degrading it.
ML162: Another covalent inhibitor of GPX4 with a similar mechanism to RSL3 .
This compound stands out due to its bifunctional nature, allowing it to recruit the ubiquitin-proteasome system for targeted protein degradation, which is not a feature of traditional inhibitors like RSL3 and ML162.
特性
分子式 |
C50H61ClN8O9 |
|---|---|
分子量 |
953.5 g/mol |
IUPAC名 |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
InChIキー |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


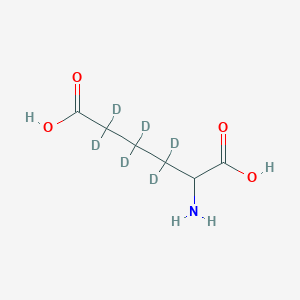
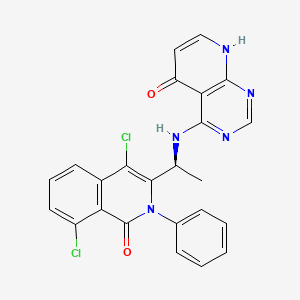
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
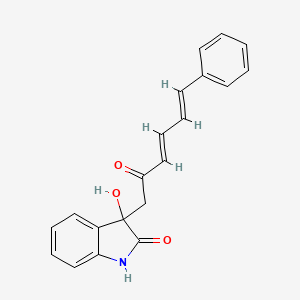
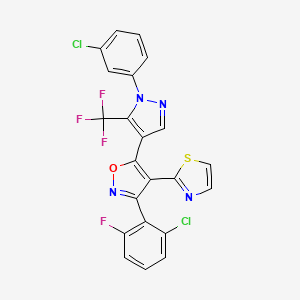

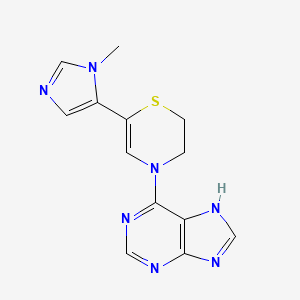
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)


